2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one is a complex organic compound featuring a phenyl group, a piperazine ring substituted with a thiadiazole moiety, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is then functionalized with the thiadiazole moiety through nucleophilic substitution reactions.
Coupling with Phenyl Butanone: The final step involves coupling the thiadiazole-substituted piperazine with a phenyl butanone derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the butanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring allows for various substitution reactions, including nucleophilic substitutions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The thiadiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-[4-(1,2,4-thiadiazol-3-yl)piperazin-1-yl]butan-1-one: Similar structure but with a different thiadiazole isomer.
2-Phenyl-1-[4-(1,3,4-thiadiazol-3-yl)piperazin-1-yl]butan-1-one: Another isomer with distinct biological properties.
Uniqueness
2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one is unique due to the specific positioning of the thiadiazole ring, which can significantly influence its biological activity and chemical reactivity compared to other isomers.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-2-14(13-6-4-3-5-7-13)16(21)20-10-8-19(9-11-20)15-12-17-22-18-15/h3-7,12,14H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBYCDONCJANNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.